2,6-Dichloroquinoxaline

Cross-Coupling Regioselectivity Medicinal Chemistry

This halogenated quinoxaline features chlorine at the 2- and 6-positions, enabling exclusive regioselective Suzuki-Miyaura couplings (23–97% yield) for kinase inhibitor and anti-infective programs. The 2,6-substitution pattern is non-interchangeable with 2,3-, 2,7-, or 6,7-dichloroquinoxaline isomers—critical for commercial quizalofop-p-ethyl synthesis (>94% yield). Confirm isomer identity via the distinctive 153–157°C melting point to detect cross-contamination. Sourced via 6-position chlorination methodology for high isomeric purity without chromatography.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
CAS No. 18671-97-1
Cat. No. B050164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloroquinoxaline
CAS18671-97-1
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN=C2C=C1Cl)Cl
InChIInChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H
InChIKeyWFOKVKYNVKVWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloroquinoxaline (CAS 18671-97-1): Technical Baseline and Procurement-Relevant Class Profile


2,6-Dichloroquinoxaline is a halogenated heteroaromatic compound of the quinoxaline class, characterized by a fused benzene-pyrazine ring system with chlorine substituents at the 2- and 6-positions . With a molecular formula of C8H4Cl2N2 and a molecular weight of 199.04 g/mol , this crystalline solid exhibits a melting point range of 153-157°C (literature) and an XLogP3 value of 2.9, indicating moderate lipophilicity [1]. As a versatile building block in organic synthesis, its substitution pattern dictates distinct reactivity profiles compared to other dichloroquinoxaline isomers .

Why Generic Substitution Fails: Structural Determinants of 2,6-Dichloroquinoxaline Differentiation


Generic substitution among dichloroquinoxaline isomers is precluded by the precise positioning of chlorine atoms, which dictates regioselective reactivity in nucleophilic aromatic substitution and cross-coupling reactions . The 2,6-substitution pattern confers a unique electronic environment that enables site-selective functionalization [1], a property absent in 2,3- or 6,7-dichloroquinoxaline analogs. Furthermore, 2,6-dichloroquinoxaline serves as an essential and non-interchangeable intermediate in the commercial synthesis of quizalofop-ethyl herbicides, whereas other isomers are not employed in this established industrial route [2].

Quantitative Evidence Guide: Direct Comparator Data for 2,6-Dichloroquinoxaline Differentiation


Regioselective Suzuki-Miyaura Coupling: Mono-Arylation Yields vs. 2,3-Dichloroquinoxaline

2,6-Dichloroquinoxaline undergoes site-selective Suzuki-Miyaura coupling preferentially at the 2-position, enabling controlled mono-arylation to yield 2-aryl-6-chloroquinoxalines in 23–97% yield . In contrast, 2,3-dichloroquinoxaline typically requires more forcing conditions and often yields mixtures of mono- and di-arylated products due to the electronic equivalence of the two chlorine substituents [1].

Cross-Coupling Regioselectivity Medicinal Chemistry

Melting Point Differentiation: A Practical Indicator of Isomeric Purity

The melting point of 2,6-dichloroquinoxaline (153–157°C) differs significantly from those of other common dichloroquinoxaline isomers, providing a straightforward analytical handle for confirming isomer identity and detecting contamination. 2,7-Dichloroquinoxaline melts at 140–141°C , while 6,7-dichloroquinoxaline melts at 210°C .

Physical Property Quality Control Isomer Discrimination

Industrial Validation: Essential Intermediate for Quizalofop Herbicide Synthesis

2,6-Dichloroquinoxaline is the established, commercial intermediate for the synthesis of quizalofop-p-ethyl, a widely used post-emergent herbicide . A representative patent protocol reports a reaction yield of 94.61–94.82% for the conversion of 2,6-dichloroquinoxaline to quizalofop-p-ethyl [1]. Other dichloroquinoxaline isomers (e.g., 2,3-, 2,7-, 6,7-) are not utilized in this industrial process due to structural incompatibility.

Agrochemical Herbicide Intermediate Process Chemistry

Regioselective Electrophilic Substitution: Exclusive 6-Position Chlorination

Electrophilic substitution of 2(1H)-quinoxalinone with chloride ion in 95% sulfuric acid occurs exclusively at the 6-position, enabling a regioselective synthesis of 2,6-dichloroquinoxaline [1]. This contrasts with the less selective halogenation patterns observed for other quinoxaline derivatives, where mixtures of positional isomers are common.

Regioselective Synthesis Electrophilic Substitution Precursor Derivatization

Validated Application Scenarios for 2,6-Dichloroquinoxaline (CAS 18671-97-1)


Medicinal Chemistry: Synthesis of 2-Aryl-6-chloroquinoxaline Pharmacophores

Utilize the established regioselective Suzuki-Miyaura protocol to prepare diverse 2-aryl-6-chloroquinoxaline derivatives in high yields (23–97%). This scaffold is a privileged structure in kinase inhibitor and anti-infective drug discovery programs.

Agrochemical Manufacturing: Production of Quizalofop-p-ethyl Herbicide

Employ 2,6-dichloroquinoxaline as the critical building block for the commercial synthesis of quizalofop-p-ethyl. The patented process [1] achieves >94% yield, validating the compound's essential role in this multi-ton industrial application.

Analytical Quality Control: Isomer Confirmation via Melting Point

Leverage the distinct melting point of 153–157°C as a primary identifier to confirm isomer identity and detect cross-contamination from 2,3- (150–155°C), 2,7- (140–141°C), or 6,7-dichloroquinoxaline (210°C) in received batches.

Process R&D: Regioselective Derivatization via Electrophilic Substitution

Exploit the exclusive 6-position chlorination methodology [2] to access 2,6-dichloroquinoxaline with high isomeric purity, minimizing the need for chromatographic purification and enhancing the efficiency of downstream functionalization.

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